6-azabicyclo[3.2.1]octane-6-carboxamide
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Overview
Description
6-Azabicyclo[3.2.1]octane-6-carboxamide is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a six-membered nitrogen heterocycle fused to a cyclopentane ring. The presence of the nitrogen atom in the ring system imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-azabicyclo[3.2.1]octane-6-carboxamide typically involves the construction of the bicyclic core followed by the introduction of the carboxamide group. One common approach is the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of a suitable amine with a cyclopentanone derivative can lead to the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow chemistry techniques to enhance reaction efficiency and scalability. Additionally, the use of catalysts and automated systems can further streamline the production process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Azabicyclo[3.2.1]octane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of suitable bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated or carbonyl-containing derivatives, while reduction reactions can produce amine or alcohol derivatives. Substitution reactions can introduce various alkyl or acyl groups, leading to a diverse array of functionalized compounds .
Scientific Research Applications
6-Azabicyclo[3.2.1]octane-6-carboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound serves as a valuable building block in organic synthesis, enabling the construction of complex molecules with potential pharmaceutical applications.
Biology: Its unique structure allows it to interact with biological targets, making it a useful tool in the study of enzyme mechanisms and receptor-ligand interactions.
Medicine: The compound’s bioactive properties make it a candidate for drug discovery and development, particularly in the treatment of neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of 6-azabicyclo[3.2.1]octane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Similar bicyclic structure but lacks the carboxamide group.
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different nitrogen position, commonly found in tropane alkaloids
Uniqueness
6-Azabicyclo[3.2.1]octane-6-carboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s ability to form hydrogen bonds, increasing its affinity for biological targets and its potential as a drug candidate .
Properties
CAS No. |
2293788-62-0 |
---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.2 |
Purity |
0 |
Origin of Product |
United States |
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